3-(溴甲基)-5-甲氧基苯甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

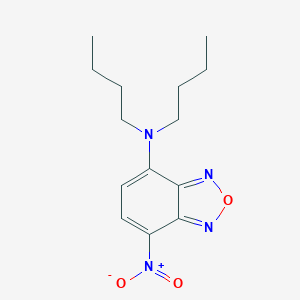

Methyl 3-(bromomethyl)-5-methoxybenzoate is a chemical compound that is part of a broader class of substances known for their potential applications in various fields, including pharmaceuticals and materials science. While the specific compound is not directly studied in the provided papers, related compounds and their properties, synthesis, and applications are discussed, which can provide insights into the behavior and characteristics of Methyl 3-(bromomethyl)-5-methoxybenzoate.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions with regioselective and nucleophilic substitution processes. For instance, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid demonstrates the complexity and precision required in synthesizing brominated and methoxylated compounds . Similarly, the synthesis of Methyl 4-Bromo-2-methoxybenzoate from 4-bromo-2-fluorotoluene involves bromination, hydrolysis, cyanidation, methoxylation, and esterification, indicating a multi-step process that could be analogous to the synthesis of Methyl 3-(bromomethyl)-5-methoxybenzoate .

Molecular Structure Analysis

The molecular structure of compounds closely related to Methyl 3-(bromomethyl)-5-methoxybenzoate has been studied using various spectroscopic techniques and computational methods. For example, the study of 5-bromo-7-methoxy-1-methyl-1H-benzoimidazole involved single-crystal X-ray diffraction and spectroscopic techniques, complemented by DFT computations . These methods can be applied to determine the molecular structure of Methyl 3-(bromomethyl)-5-methoxybenzoate, providing insights into its electronic density and noncovalent interactions.

Chemical Reactions Analysis

The reactivity of brominated and methoxylated compounds is of significant interest. The study of 5-bromo-7-methoxy-1-methyl-1H-benzoimidazole, for example, included an analysis of its reactivity using DFT calculations and molecular dynamics simulations, identifying potential reactive sites and biological activity . This approach can be used to predict the reactivity of Methyl 3-(bromomethyl)-5-methoxybenzoate in various chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl methoxybenzoates have been experimentally and computationally determined, including their combustion and vaporization enthalpies, and standard molar enthalpies of formation . These properties are crucial for understanding the stability and reactivity of the compounds. The thermochemical study of methyl n-methoxybenzoates provides a foundation for predicting the properties of Methyl 3-(bromomethyl)-5-methoxybenzoate .

Case Studies

While no specific case studies on Methyl 3-(bromomethyl)-5-methoxybenzoate were provided, the synthesis and analysis of related compounds offer valuable case studies. For example, the synthesis of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline as a key intermediate for anti-cancer drugs and the competitive molecular recognition study of 3,5-dihydroxybenzoic acid and its bromo derivative provide insights into the potential applications and interactions of brominated and methoxylated compounds.

科学研究应用

1. 药理活性化合物的合成

3-(溴甲基)-5-甲氧基苯甲酸甲酯用于合成药理活性化合物。例如,某些苯并[b]噻吩的衍生物已使用类似的溴甲基化合物制备,突出了其在开发潜在治疗剂中的作用 (Chapman 等人,1973 年)。

2. 抗癌药物合成中的关键中间体

该化合物作为合成抑制胸苷酸合酶的特定抗癌药物的关键中间体,展示了其在肿瘤学和药物开发领域的重要性 (曹胜利,2004 年)。

3. 光动力治疗中的应用

它已被用于合成具有高单线态氧量子产率的新型锌酞菁化合物。这些化合物在光动力疗法中具有治疗癌症的潜在应用,强调了其在创新癌症疗法中的作用 (Pişkin 等人,2020 年)。

4. 双芬达中间体的合成

该化合物用于合成双芬达的中间体,双芬达是一种用于治疗肝病的药物。这突出了其在合成关键药物成分中的效用 (鲍丽娇,2013 年)。

5. 在杀真菌剂中的作用

它用于合成新型杀真菌剂,展示了其在农业科学和作物保护中的重要性 (Yang 等人,2017 年)。

6. 单线态分子氧的产生和猝灭

研究探索了其在产生和猝灭单线态分子氧中的作用,这与光稳定剂和光保护材料有关 (Soltermann 等人,1995 年)。

7. 去甲基衍生物的制备

该化合物参与了专注于选择性去甲基化反应的研究,这在有机合成和药物中很重要 (Gallo 等人,2013 年)。

安全和危害

属性

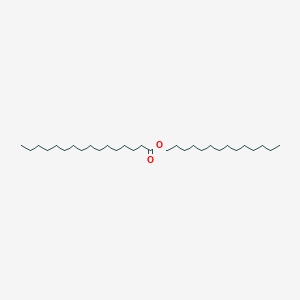

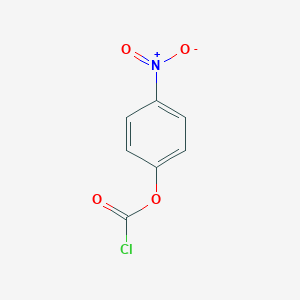

IUPAC Name |

methyl 3-(bromomethyl)-5-methoxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-13-9-4-7(6-11)3-8(5-9)10(12)14-2/h3-5H,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZSHGWWDWSLOQS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)OC)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30564640 |

Source

|

| Record name | Methyl 3-(bromomethyl)-5-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30564640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(bromomethyl)-5-methoxybenzoate | |

CAS RN |

133357-62-7 |

Source

|

| Record name | Methyl 3-(bromomethyl)-5-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30564640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

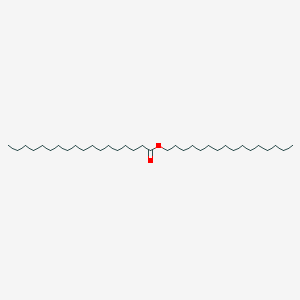

![1-[(1r,6r)-9-Azabicyclo[4.2.1]non-2-En-2-Yl]ethanone](/img/structure/B143684.png)